molecular formula C4H7F2N B8184121 (1S)-2,2-difluorocyclobutan-1-amine

(1S)-2,2-difluorocyclobutan-1-amine

Cat. No.: B8184121
M. Wt: 107.10 g/mol
InChI Key: UHJMTZCOQFSWEC-VKHMYHEASA-N
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Description

(1S)-2,2-Difluorocyclobutan-1-amine is a valuable chiral building block in medicinal chemistry and drug discovery. The compound features a strained cyclobutane ring and two fluorine atoms at the 2-position, which can significantly alter the physicochemical properties of lead compounds, such as increasing metabolic stability and modulating lipophilicity . The single enantiomer, (S)-configured amine, is particularly critical for exploring stereospecific interactions with biological targets, as the three-dimensional structure of a molecule is often essential for its potency and selectivity. Gem-difluorocyclobutane motifs, like the one in this amine, have been identified as key structural features in several development candidates and FDA-approved drugs, where they are used to block metabolic soft spots and improve the overall drug profile . This amine serves as a versatile precursor for the synthesis of a wide range of derivatives. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. For laboratory research use only.

Properties

IUPAC Name

(1S)-2,2-difluorocyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N/c5-4(6)2-1-3(4)7/h3H,1-2,7H2/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJMTZCOQFSWEC-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC([C@H]1N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Cyclopropane Derivatives: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine

  • Structure : A cyclopropane ring with a 3,4-difluorophenyl substituent and an amine group .
  • Substituent Effects: The difluorophenyl group introduces aromaticity and π-π interactions, absent in the target compound’s aliphatic fluorine substituents.
  • Regulatory Data : Listed under CAS 220352-38-5, with a 100% concentration in safety data sheets, indicating stringent handling requirements .

Cyclobutane Derivatives: rac-(1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine Hydrochloride

  • Structure : A cyclobutane ring with a difluoromethyl group and a racemic amine hydrochloride salt .
  • Key Differences :
    • Substituent Position : The difluoromethyl group at the 2-position differs from the 2,2-difluoro configuration, altering steric hindrance and electronic effects.
    • Chirality : The racemic mixture contrasts with the enantiomerically pure (1S)-configuration of the target compound, which may influence biological activity.

Aryl-Substituted Cyclopropanes: (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine

  • Structure : Cyclopropane with a 3-chloro-4-fluorophenyl group and amine .
  • Ring Size: The cyclopropane’s strain may enhance reactivity in ring-opening reactions compared to cyclobutane derivatives.

Linear Fluorinated Amines: (2S)-1,1,1-Trifluorobutan-2-amine Hydrochloride

  • Structure : A linear butane chain with a trifluoromethyl group and amine hydrochloride .
  • Key Differences :
    • Conformational Flexibility : The linear chain allows free rotation, unlike the rigid cyclobutane ring, affecting molecular interactions.
    • Fluorination Pattern : Trifluoromethyl groups provide stronger electron-withdrawing effects than difluorocyclobutane, influencing acidity and solubility.

Data Tables

Table 1: Structural and Regulatory Comparison of Selected Analogs

Compound Name CAS Number Ring Size Substituents Key Properties
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 220352-38-5 3 3,4-Difluorophenyl, amine High ring strain; aromatic interactions
rac-(1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine HCl N/A 4 Difluoromethyl, amine HCl Racemic mixture; altered steric effects
(2S)-1,1,1-Trifluorobutan-2-amine HCl 101054-96-0 N/A Trifluoromethyl, amine HCl Linear chain; high electronegativity

Table 2: Electronegativity and Substituent Effects

Compound Type Substituent Electronegativity Impact on Chemical Shifts Key Reference
Difluorocyclobutane High (F atoms) Deshielding of adjacent protons Inferred
Trifluoromethyl (linear) Very High Significant δ+ on amine
Difluorophenyl (aromatic) Moderate π-π stacking dominant

Research Findings and Implications

  • Fluorination Effects: 2,2-Difluorocyclobutane’s fluorine atoms increase electronegativity, polarizing the amine group and enhancing hydrogen-bonding capacity compared to non-fluorinated analogs .
  • Stereochemical Influence : The (1S)-configuration may offer enantioselective interactions in drug-receptor binding, a critical factor absent in racemic mixtures .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (1S)-2,2-difluorocyclobutan-1-amine critical for experimental design?

  • Answer : The compound’s hydrogen bond donor/acceptor counts (1 donor, 1 acceptor), XlogP (calculated as ~2.2), and topological polar surface area (~26 Ų) are essential for solubility and permeability predictions in drug discovery. For example, the XlogP value suggests moderate lipophilicity, which impacts membrane penetration in cellular assays. These properties should guide solvent selection (e.g., DMSO for stock solutions) and buffer compatibility testing .
  • Methodology : Use computational tools like MarvinSketch for property prediction and validate experimentally via HPLC retention time analysis under varying pH conditions.

Q. How can researchers resolve contradictions in stereochemical assignments of fluorinated cyclobutane derivatives?

  • Answer : Discrepancies in stereochemical data (e.g., between (1S) and (1R) configurations) require cross-validation using chiral HPLC, vibrational circular dichroism (VCD), and X-ray crystallography. For example, compare retention times with known standards and analyze crystal structures to confirm absolute configuration .
  • Methodology : Synthesize enantiopure reference standards via asymmetric catalysis (e.g., using chiral auxiliaries like (R)-BINOL) and perform crystallographic analysis with Cu-Kα radiation.

Advanced Research Questions

Q. What synthetic strategies optimize enantioselective synthesis of this compound?

  • Answer : Asymmetric [2+2] cycloaddition using chiral Lewis acid catalysts (e.g., Ti(OiPr)₄ with (R)-BINOL) achieves >90% enantiomeric excess (ee). Fluorine’s electronegativity stabilizes transition states, improving stereoselectivity. Post-synthesis, purify via preparative HPLC using a Chiralpak IA column .
  • Methodology : Monitor reaction progress via ¹⁹F NMR to track fluorinated intermediates and optimize catalyst loading (typically 5–10 mol%).

Q. How does fluorination at the cyclobutane ring impact metabolic stability in pharmacological studies?

  • Answer : The geminal difluorine group reduces oxidative metabolism by cytochrome P450 enzymes. In vitro assays with human liver microsomes show a 3-fold increase in half-life compared to non-fluorinated analogs. Use LC-MS/MS to quantify metabolite formation (e.g., deaminated products) .
  • Methodology : Incubate the compound with NADPH-fortified microsomes, extract metabolites using SPE cartridges, and analyze via high-resolution mass spectrometry (HRMS).

Q. How should researchers address contradictions between computational and experimental dipole moment data?

  • Answer : Discrepancies often arise from solvent effects or basis set limitations in DFT calculations. For example, gas-phase DFT (B3LYP/6-311+G(d,p)) may overestimate dipole moments by 10–15% compared to solution-phase measurements. Validate using dielectric-dependent solvation models (e.g., COSMO-RS) .
  • Methodology : Measure experimental dipole moments via microwave spectroscopy and correlate with DFT using implicit solvent models.

Q. What analytical methods confirm the absence of diastereomeric impurities in enantiopure this compound?

  • Answer : Use ¹H-¹⁹F HOESY NMR to detect spatial proximity between fluorine and amine protons, which distinguishes diastereomers. Complement with ion-mobility mass spectrometry (IMS) to separate isobaric impurities .
  • Methodology : Prepare a 10 mM sample in CDCl₃, acquire 2D HOESY spectra with a mixing time of 500 ms, and analyze cross-peak intensities.

Data-Driven Research Scenarios

Q. How do fluorine atoms influence the compound’s conformational flexibility in SAR studies?

  • Answer : Fluorine’s steric and electronic effects constrain the cyclobutane ring into a puckered conformation, reducing ring-flipping energy barriers by ~2 kcal/mol (DFT calculations). This rigidity enhances binding affinity in enzyme assays (e.g., MAO-B inhibition) .
  • Methodology : Perform variable-temperature NMR (VT-NMR) to measure activation energy for ring puckering and correlate with docking simulations.

Q. What mechanistic insights explain the compound’s stability under acidic conditions?

  • Answer : The amine group’s pKa (~9.5) prevents protonation below pH 7, reducing nucleophilic attack. Fluorine’s inductive effect stabilizes the cyclobutane ring against acid-catalyzed ring-opening. Validate via accelerated stability testing (40°C/75% RH for 4 weeks) .
  • Methodology : Use pH-adjusted buffers (1–12) and monitor degradation via UPLC-UV at 254 nm.

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